![molecular formula C21H16ClN5O3 B2722732 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251575-43-5](/img/structure/B2722732.png)
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16ClN5O3 and its molecular weight is 421.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has been conducted on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, exploring their potential as antimicrobial and anticancer agents. Compounds exhibiting higher anticancer activity than the reference drug doxorubicin and demonstrating significant antimicrobial activity have been identified (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Synthesis and Molecular Docking Study
A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed compounds with high potency against cancer cell lines and pathogenic strains. This suggests potential utilization of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Precipitation-Resistant Solution Formulation
Another area of application involves the development of a precipitation-resistant solution formulation to increase in vivo exposure of poorly water-soluble compounds. This research is crucial for the successful toxicological and early clinical evaluation of such compounds, indicating a significant step in drug formulation and delivery (Burton et al., 2012).
Antiinflammatory and Antibacterial Agents
Microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents have shown that certain compounds exhibit high in vivo antiinflammatory activity and potent antibacterial activity. This highlights the potential of microwave irradiation in the efficient synthesis of biologically active compounds (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Molecular Structure, Spectroscopic, and Antimicrobial Activity
The molecular structure, spectroscopic analysis, and antimicrobial activity of specific heterocyclic compounds have been studied, providing insights into the structural features contributing to antimicrobial efficacy. These studies include computational and experimental methods to elucidate the interactions between compounds and microbial targets, offering a foundation for the design of new antimicrobial agents (Sivakumar et al., 2021).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c1-12-17(18(25-29-12)15-4-2-3-5-16(15)22)21(28)27-10-14(11-27)20-24-19(26-30-20)13-6-8-23-9-7-13/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIENFYXAHXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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